molecular formula C6H8O4 B3022786 3-(Methoxycarbonyl)but-3-enoic acid CAS No. 3377-31-9

3-(Methoxycarbonyl)but-3-enoic acid

Cat. No. B3022786
CAS RN: 3377-31-9
M. Wt: 144.12 g/mol
InChI Key: KBFJHOCTSIMQKL-UHFFFAOYSA-N
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Patent
US04071530

Procedure details

In the course of 30 minutes, 59.1 g (1 mol) of isopropyl amine were added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether. When the slightly exothermic reaction had finished, the reaction mixture was allowed to stand for 24 hours at room temperature. Then the solvent was removed in vacuo and the residue was subjected to fractionated vacuum distillation. boiling point: 95-98° C/0.05 mm Hg; nD20 : 1.4680
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[CH3:5][O:6][C:7](=[O:14])[C:8]([CH2:10][C:11](O)=[O:12])=[CH2:9]>C(OCC)C>[C:7]([CH:8]1[CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[C:11](=[O:12])[CH2:10]1)([O:6][CH3:5])=[O:14]

Inputs

Step One
Name
Quantity
59.1 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
158 g
Type
reactant
Smiles
COC(C(=C)CC(=O)O)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the slightly exothermic reaction
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractionated vacuum distillation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(=O)(OC)C1CC(N(C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.